molecular formula C10H12N2 B13851693 N-methyl-3,4-dihydro-1H-quinolin-2-imine

N-methyl-3,4-dihydro-1H-quinolin-2-imine

Katalognummer: B13851693
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: SSBIMLZQPLQHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-3,4-dihydro-1H-quinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group attached to the nitrogen atom and an imine group at the 2-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine typically involves the N-alkylation of 3,4-dihydroquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted 3,4-dihydroquinoline using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3,4-dihydro-1H-quinolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: N-methyl-3,4-dihydroquinoline-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-3,4-dihydro-1H-quinolin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and imine functionality at specific positions enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

N-methyl-3,4-dihydro-1H-quinolin-2-imine

InChI

InChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI-Schlüssel

SSBIMLZQPLQHMA-UHFFFAOYSA-N

Kanonische SMILES

CN=C1CCC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.